4-Iodo-N-isopropylbenzamide 4-Iodo-N-isopropylbenzamide
Brand Name: Vulcanchem
CAS No.: 425416-87-1
VCID: VC21434529
InChI: InChI=1S/C10H12INO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13)
SMILES: CC(C)NC(=O)C1=CC=C(C=C1)I
Molecular Formula: C10H12INO
Molecular Weight: 289.11g/mol

4-Iodo-N-isopropylbenzamide

CAS No.: 425416-87-1

Cat. No.: VC21434529

Molecular Formula: C10H12INO

Molecular Weight: 289.11g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-N-isopropylbenzamide - 425416-87-1

Specification

CAS No. 425416-87-1
Molecular Formula C10H12INO
Molecular Weight 289.11g/mol
IUPAC Name 4-iodo-N-propan-2-ylbenzamide
Standard InChI InChI=1S/C10H12INO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13)
Standard InChI Key DRCCJCULDBSFBM-UHFFFAOYSA-N
SMILES CC(C)NC(=O)C1=CC=C(C=C1)I
Canonical SMILES CC(C)NC(=O)C1=CC=C(C=C1)I

Introduction

Chemical Structure and Properties

4-Iodo-N-isopropylbenzamide belongs to the benzamide class of compounds, characterized by a benzene ring attached to an amide functional group. Its structure contains an iodine atom at the para position (position 4) of the benzene ring and an isopropyl group bonded to the nitrogen atom of the amide.

Basic Properties

The compound possesses several key physicochemical properties that define its behavior in chemical reactions and biological systems:

PropertyValue/Description
Molecular FormulaC₁₀H₁₂INO
Molecular Weight289.12 g/mol
AppearanceColorless to pale yellow solid
IUPAC Name4-iodo-N-(propan-2-yl)benzamide
Functional GroupsAmide, halogen (iodine)
SolubilitySoluble in organic solvents (dichloromethane, ethyl acetate)

The presence of the iodine atom at the para position provides an excellent reactive site for various transformations, including coupling reactions, while the amide functionality offers hydrogen bonding capabilities and potential for further derivatization.

Structural Characteristics

The structure of 4-Iodo-N-isopropylbenzamide features several key elements that contribute to its chemical behavior:

  • The iodine atom at the para position is a good leaving group, making the compound valuable in coupling reactions.

  • The amide bond provides rigidity and hydrogen bonding capability.

  • The isopropyl group adds steric bulk and influences solubility properties.

  • The carbonyl group can participate in various nucleophilic reactions.

These structural features collectively contribute to the compound's utility in organic synthesis and catalysis applications.

Synthesis Methods

The synthesis of 4-Iodo-N-isopropylbenzamide can be achieved through several routes, with the most common approach involving the conversion of 4-iodobenzoic acid to the corresponding acid chloride, followed by amidation with isopropylamine.

Standard Synthesis Procedure

The primary synthesis method involves a two-step process:

  • Formation of the acid chloride intermediate from 4-iodobenzoic acid

  • Amidation reaction with isopropylamine

The detailed procedure involves:

  • Refluxing 4-iodobenzoic acid in thionyl chloride for approximately 2 hours

  • Removing excess thionyl chloride by concentration under reduced pressure

  • Performing azeotropic distillation with benzene to eliminate remaining thionyl chloride

  • Dissolving the residue in anhydrous dichloromethane

  • Adding isopropylamine and triethylamine at 0°C under nitrogen atmosphere

  • Stirring the reaction mixture at room temperature for several hours

  • Diluting with ethyl acetate and washing with dilute acid, saturated sodium bicarbonate solution, water, and brine

  • Drying, filtering, and concentrating the organic layer

  • Purifying the product through appropriate methods such as recrystallization or column chromatography

This approach typically yields 4-Iodo-N-isopropylbenzamide in good to excellent yields, depending on reaction conditions and purification methods.

Alternative Synthetic Approaches

While the acid chloride route is most common, alternative synthetic approaches include:

  • Direct coupling of 4-iodobenzoic acid with isopropylamine using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU

  • Transesterification of methyl 4-iodobenzoate with isopropylamine

  • Iodination of N-isopropylbenzamide using appropriate iodinating agents

Each approach offers different advantages depending on available starting materials, scale of synthesis, and desired purity of the final product.

Applications in Organic Chemistry

4-Iodo-N-isopropylbenzamide has emerged as a versatile compound with numerous applications in organic chemistry, particularly in catalysis and as a synthetic intermediate.

Catalytic Applications

One of the most significant applications of 4-Iodo-N-isopropylbenzamide is its use as a catalyst or catalyst precursor in organic transformations. Research has demonstrated its effectiveness in several reaction types:

  • Oxidative Cleavage Reactions: The compound has been employed in oxidative transformations, particularly when used in conjunction with appropriate co-oxidants. These reactions are valuable for synthesizing complex organic molecules containing specific functional groups .

  • Cross-Coupling Reactions: The presence of the iodine atom makes it useful in various coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, where it can facilitate carbon-carbon bond formation.

  • Halogen Exchange Reactions: The iodine functionality allows for halogen exchange processes, which can be utilized in the synthesis of various halogenated compounds.

The reactivity of 4-Iodo-N-isopropylbenzamide in these catalytic processes is often compared to similar compounds, with research indicating it possesses distinct advantages in certain applications.

As a Synthetic Intermediate

Beyond its catalytic applications, 4-Iodo-N-isopropylbenzamide serves as an important synthetic intermediate in the preparation of more complex molecules:

  • Pharmaceutical Precursors: The compound can be modified to introduce various functional groups, making it valuable in the synthesis of pharmaceutical compounds.

  • Building Block for Complex Structures: Its well-defined reactivity patterns make it useful for constructing more complex molecular architectures.

  • Functional Materials: Derivatives of 4-Iodo-N-isopropylbenzamide have been explored in the development of functional materials with specific electronic or optical properties.

Comparative Analysis with Related Compounds

Understanding the reactivity and utility of 4-Iodo-N-isopropylbenzamide requires comparison with structurally related compounds. This comparative analysis provides insights into structure-activity relationships and helps identify optimal compounds for specific applications.

Comparison with Structural Analogs

The following table compares 4-Iodo-N-isopropylbenzamide with several structurally related compounds:

CompoundKey Structural DifferencesComparative ReactivityNotable Applications
4-Iodo-N-isopropylbenzamideReference compoundBaselineCatalysis, synthetic intermediate
2-Iodo-N-isopropylbenzamideIodine at ortho positionEnhanced reactivity in certain oxidative processesOxidative cleavage catalyst
3-Iodo-N-isopropylbenzamideIodine at meta positionDifferent selectivity profileVarious coupling reactions
4-Bromo-N-isopropylbenzamideBromine instead of iodineLower reactivity in coupling; higher stabilityMore stable precursor
4-Iodo-N-methylbenzamideMethyl instead of isopropylDifferent solubility; less steric hindranceApplications requiring less steric bulk

Research indicates that the position of the halogen atom and the nature of the N-alkyl group significantly influence the compound's reactivity patterns and utility in various applications.

Reactivity Patterns

Studies comparing 4-Iodo-N-isopropylbenzamide with its structural analogs have revealed important trends in reactivity:

  • Ortho-substituted analogs (e.g., 2-Iodo-N-isopropylbenzamide) often demonstrate enhanced reactivity in oxidative processes due to proximity effects between the iodine and the amide group. This is evidenced by research showing 2-iodo-N-isopropylbenzamide's effectiveness as a catalyst for oxidative cleavage reactions .

  • The para-positioned iodine in 4-Iodo-N-isopropylbenzamide provides a balance of reactivity and selectivity that makes it particularly useful in certain coupling reactions.

  • N-alkyl group variations influence steric effects, with the isopropyl group providing a good balance of steric bulk and solubility properties.

These comparative analyses help researchers select the most appropriate compound for specific synthetic applications.

Recent Research Developments

Recent studies have significantly expanded our understanding of 4-Iodo-N-isopropylbenzamide and its applications in organic chemistry.

Catalytic System Developments

Recent research has focused on developing more efficient catalytic systems involving 4-Iodo-N-isopropylbenzamide and related compounds:

  • Enhanced Catalytic Systems: Researchers have developed improved catalytic systems by combining 4-Iodo-N-isopropylbenzamide with specific co-catalysts and oxidants to achieve higher yields and selectivity in various transformations.

  • Oxidative Cleavage Catalysis: Studies have shown that while 4-Iodo-N-isopropylbenzamide shows catalytic activity in oxidative cleavage reactions, its ortho-substituted analog (2-iodo-N-isopropylbenzamide) demonstrates even greater reactivity in these processes. This has led to the development of more efficient catalytic systems for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones .

  • Mechanistic Studies: Investigations into the mechanism of catalytic action have provided insights that facilitate the design of more effective catalytic systems based on 4-Iodo-N-isopropylbenzamide and its derivatives.

Synthetic Applications

The synthetic utility of 4-Iodo-N-isopropylbenzamide continues to expand as researchers discover new applications:

  • Pharmaceutical Synthesis: The compound has been employed in the synthesis of various pharmaceutical intermediates, leveraging its well-defined reactivity patterns.

  • Functional Materials: Derivatives of 4-Iodo-N-isopropylbenzamide have been incorporated into functional materials with specific electronic or optical properties.

  • Green Chemistry Applications: Research has explored the use of 4-Iodo-N-isopropylbenzamide in environmentally benign reaction protocols, aligning with the principles of green chemistry.

Structure-Activity Relationships

Understanding the relationship between structural features and activity is crucial for optimizing 4-Iodo-N-isopropylbenzamide-based systems for specific applications.

Key Structure-Activity Insights

Research has identified several structural features that significantly influence the activity of 4-Iodo-N-isopropylbenzamide:

  • Halogen Position: The para position of the iodine atom in 4-Iodo-N-isopropylbenzamide provides distinct reactivity patterns compared to ortho or meta substitution.

  • N-Alkyl Group: The isopropyl group attached to the nitrogen atom influences solubility, steric effects, and interaction with substrates or reaction partners.

  • Amide Functionality: The amide group provides hydrogen bonding capabilities and influences the electronic properties of the aromatic ring.

  • Electronic Effects: The electron-withdrawing nature of the iodine substituent affects the electron distribution in the molecule, influencing its reactivity.

These structure-activity relationships guide the design of optimized compounds for specific applications, whether in catalysis, synthetic chemistry, or materials science.

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